molecular formula C27H25N3O5 B2536467 1,3-Bis(2-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione CAS No. 313499-13-7

1,3-Bis(2-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione

Cat. No.: B2536467
CAS No.: 313499-13-7
M. Wt: 471.513
InChI Key: JUPUHEIBWGBRNE-UHFFFAOYSA-N
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Description

1,3-Bis(2-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is a barbiturate-derived heterocyclic compound characterized by:

  • 1,3-Diazaperhydroine core: A six-membered ring with two nitrogen atoms at positions 1 and 2.
  • Substituents: 1 and 3 positions: 2-Methoxyphenyl groups (electron-donating via methoxy groups). 5 position: A methylene group linked to a 4-(dimethylamino)phenyl moiety (strong electron-donating dimethylamino group).

Properties

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-28(2)19-15-13-18(14-16-19)17-20-25(31)29(21-9-5-7-11-23(21)34-3)27(33)30(26(20)32)22-10-6-8-12-24(22)35-4/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPUHEIBWGBRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Bis(2-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione (commonly referred to as DMAP-DT) is a synthetic compound noted for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and detailed research findings.

  • Molecular Formula : C27H25N3O5
  • Molecular Weight : 471.5 g/mol
  • CAS Number : 128219-77-2

The biological activity of DMAP-DT is primarily attributed to its ability to interact with various biological targets. The presence of the dimethylamino group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. Its diazaperhydroine structure is believed to play a crucial role in modulating enzyme activities and receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMAP-DT. In vitro assays demonstrated that DMAP-DT exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920G2/M phase arrest

Antimicrobial Activity

DMAP-DT has also shown promising antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of DMAP-DT. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in Annexin V positive cells, indicating early apoptosis.

Study 2: Antimicrobial Screening

A separate study investigated the antimicrobial efficacy of DMAP-DT against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound was tested using the broth microdilution method, revealing MIC values that suggest potential for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the 1,3-diazaperhydroine-2,4,6-trione core but differ in substituents, leading to distinct physicochemical properties:

Compound Name 1,3-Substituents 5-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-Methoxyphenyl 4-(Dimethylamino)phenylmethylene Not explicitly provided Likely ~450–500 High polarity due to dimethylamino group; potential for enhanced solubility in polar solvents.
1,3-Bis(3-methylphenyl)-5-((3,4,5-trimethoxyphenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione 3-Methylphenyl 3,4,5-Trimethoxyphenylmethylene C28H26N2O6 486.52 Density: 1.284 g/cm³; pKa: -0.45. Bulky trimethoxy group may reduce solubility compared to target compound.
1,3-Bis(3-methylphenyl)-5-(3-thienylmethylene)-1,3-diazaperhydroine-2,4,6-trione 3-Methylphenyl Thienylmethylene (sulfur-containing) C23H18N2O3S 402.47 Density: 1.358 g/cm³; sulfur atom increases polarizability and potential for redox activity.
1,3-Bis(4-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione 4-Chlorophenyl 4-(Dimethylamino)phenylmethylene C25H19Cl2N3O3 480.34 Chlorine atoms (electron-withdrawing) may reduce basicity compared to target compound’s methoxy groups.
5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione Methyl Dimethylaminomethylidene C8H10N3O3 199.19 Simpler structure; lacks aromatic substituents, leading to lower molecular weight and potential volatility.

Key Observations :

  • Electron-Donating vs. In contrast, chlorophenyl () or thienyl () substituents may alter reactivity.
  • Steric Effects : Bulky groups like 3,4,5-trimethoxyphenyl () introduce steric hindrance, possibly slowing reaction kinetics compared to the target compound.
Physicochemical Properties
  • Solubility: The dimethylamino group in the target compound enhances solubility in polar solvents (e.g., methanol, DMSO) compared to nonpolar analogs like the 3-methylphenyl derivative ().
  • Acidity/Basicity: The target compound’s dimethylamino group (pKa ~8–10 for similar amines) likely increases basicity relative to compounds with electron-withdrawing substituents (e.g., with Cl, predicted pKa < 0).
  • Thermal Stability : Higher molecular weight compounds (e.g., , 486.52 g/mol) may exhibit higher melting points than simpler derivatives (, 199.19 g/mol).

Q & A

Basic Question: What are the critical steps in synthesizing 1,3-Bis(2-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves:

Condensation Reactions : Reacting a substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde) with a triazole or diazine precursor under acidic catalysis (e.g., glacial acetic acid) to form the methylene bridge. Evidence from analogous syntheses shows refluxing in absolute ethanol for 4–6 hours achieves optimal intermediate formation .

Cyclization : Subsequent cyclization under reduced pressure or with dehydrating agents (e.g., POCl₃) to form the diazaperhydroine core. Yield variations (40–75%) depend on substituent steric/electronic effects; electron-donating groups (e.g., methoxy) enhance stability but may slow reactivity .

Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for isolating high-purity crystals.

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